2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole
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Overview
Description
2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a useful research compound. Its molecular formula is C23H22N2O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Preparation Methods
- React the benzimidazole core with benzyl chloride in the presence of a base (e.g., sodium hydroxide) to introduce the benzyl group.
- Reaction conditions: Reflux in an organic solvent such as toluene or dichloromethane.
Introduction of 2-(2-methylphenoxy)ethyl Substituent
- React the benzylated benzimidazole with 2-(2-methylphenoxy)ethyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the 2-(2-methylphenoxy)ethyl substituent.
- Reaction conditions: Reflux in an organic solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves large-scale batch or continuous flow processes. The key steps include the synthesis of the benzimidazole core, followed by sequential introduction of the benzyl and 2-(2-methylphenoxy)ethyl groups. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
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Reduction
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced benzimidazole derivatives.
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Substitution
- The compound can undergo nucleophilic substitution reactions, where the benzyl or 2-(2-methylphenoxy)ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in organic solvents.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
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Chemistry
- Used as a building block for the synthesis of more complex benzimidazole derivatives.
- Employed in the development of new synthetic methodologies.
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Biology
- Investigated for its antimicrobial and antifungal properties.
- Studied for its potential as an enzyme inhibitor.
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Medicine
- Explored for its anticancer activity, particularly against lung, breast, and prostate cancer cell lines.
- Evaluated for its potential as an anti-inflammatory and analgesic agent.
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Industry
- Utilized in the development of new materials with specific chemical and physical properties.
- Applied in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
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Binding to Enzymes
- Inhibiting the activity of enzymes involved in key biological processes, such as cell division or signal transduction.
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Interacting with DNA
- Binding to DNA and interfering with its replication or transcription, leading to cell cycle arrest or apoptosis.
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Modulating Receptor Activity
- Acting as an agonist or antagonist of specific receptors, thereby modulating cellular responses.
Comparison with Similar Compounds
2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives to highlight its uniqueness:
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Similar Compounds
- 2-phenylbenzimidazole
- 2-(4-chlorophenyl)benzimidazole
- 2-(2-hydroxyphenyl)benzimidazole
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Uniqueness
- The presence of both benzyl and 2-(2-methylphenoxy)ethyl groups in 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole may confer unique chemical and biological properties, such as enhanced lipophilicity and improved binding affinity to molecular targets.
Properties
Molecular Formula |
C23H22N2O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-benzyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C23H22N2O/c1-18-9-5-8-14-22(18)26-16-15-25-21-13-7-6-12-20(21)24-23(25)17-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3 |
InChI Key |
ARJNMMXPFWDVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Origin of Product |
United States |
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